molecular formula C8H18ClN B1429147 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride CAS No. 877125-73-0

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

Cat. No.: B1429147
CAS No.: 877125-73-0
M. Wt: 163.69 g/mol
InChI Key: UZMLMXOIDIWVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting its antidepressant and anxiolytic effects. The compound’s cyclopropyl group is thought to play a crucial role in its binding affinity and selectivity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride stands out due to its unique structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-cyclopropyl-2,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,6-9)5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMLMXOIDIWVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 2
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 3
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 4
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 5
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride
Reactant of Route 6
3-Cyclopropyl-2,2-dimethylpropan-1-amine hydrochloride

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